Erythromycin - 5442-22-8

Erythromycin

Catalog Number: EVT-10894933
CAS Number: 5442-22-8
Molecular Formula: C37H67NO13
Molecular Weight: 733.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Erythromycin A is an erythromycin that consists of erythronolide A having 2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl residues attahced at positions 4 and 6 respectively. It is an erythromycin and a cyclic ketone. It is functionally related to an erythronolide A. It is a conjugate base of an erythromycin A(1+).
Erythromycin is a bacteriostatic antibiotic drug produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics which consists of [Azithromycin], [Clarithromycin], [Spiramycin] and others. It was originally discovered in 1952. Erythromycin is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria. It is available for administration in various forms, including intravenous, topical, and eye drop preparations.
Erythromycin is a Macrolide and Macrolide Antimicrobial. The physiologic effect of erythromycin is by means of Decreased Sebaceous Gland Activity.
Erythromycin is an oral macrolide antibiotic that has been in common use since the 1950s. Erythromycin has been linked to rare instances of acute liver injury that are usually self-limited, but can result in severe injury and death.
Erythromycin is a natural product found in Bacillus subtilis, Streptomyces albidoflavus, and other organisms with data available.
Erythromycin is a broad-spectrum, macrolide antibiotic with antibacterial activity. Erythromycin diffuses through the bacterial cell membrane and reversibly binds to the 50S subunit of the bacterial ribosome. This prevents bacterial protein synthesis. Erythromycin may be bacteriostatic or bactericidal in action, depending on the concentration of the drug at the site of infection and the susceptibility of the organism involved.
Erythromycin is a macrolide antibiotic produced by Streptomyces erythreus. It inhibits bacterial protein synthesis by binding to bacterial 50S ribosomal subunits; binding inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins. Erythromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration.
A bacteriostatic antibiotic macrolide produced by Streptomyces erythreus. Erythromycin A is considered its major active component. In sensitive organisms, it inhibits protein synthesis by binding to 50S ribosomal subunits. This binding process inhibits peptidyl transferase activity and interferes with translocation of amino acids during translation and assembly of proteins.
See also: Erythromycin Ethylsuccinate (active moiety of); Erythromycin Stearate (has salt form); Erythromycin Estolate (has salt form) ... View More ...
Source

Erythromycin is primarily sourced from the fermentation processes involving Saccharopolyspora erythraea. This bacterium produces erythromycin as a secondary metabolite, which can be extracted and purified for pharmaceutical use.

Classification

Erythromycin belongs to the class of macrolide antibiotics. Macrolides are characterized by their large lactone ring structure and are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Synthesis Analysis

Methods

Erythromycin can be synthesized through both natural fermentation and chemical synthesis. The natural method involves cultivating Saccharopolyspora erythraea under specific conditions that promote the production of erythromycin.

Technical Details:

  1. Fermentation Process: The bacterium is cultured in a nutrient-rich medium, where it undergoes fermentation for several days. Environmental factors such as pH, temperature, and oxygen levels are carefully controlled to optimize yield.
  2. Chemical Synthesis: Various synthetic routes have been explored, including total synthesis and semi-synthesis methods. These methods often involve complex multi-step reactions that construct the erythromycin molecule from simpler precursors.
Molecular Structure Analysis

Structure

The molecular formula of erythromycin is C₁₈H₃₅N₃O₁₃. Its structure features a large lactone ring with several hydroxyl groups and an amino sugar moiety, which contribute to its biological activity.

Data

  • Molecular Weight: 733.92 g/mol
  • Melting Point: Approximately 120-124 °C
  • Solubility: Erythromycin is soluble in methanol and ethanol but has limited solubility in water.
Chemical Reactions Analysis

Reactions

Erythromycin undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties.

Technical Details:

  1. Hydrolysis: Erythromycin can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive metabolites.
  2. Derivatization: Chemical derivatization methods have been developed to enhance its detection in analytical procedures, such as photochemical derivatization which increases fluorescence for better quantification in pharmaceutical formulations.
Mechanism of Action

Erythromycin exerts its antibacterial effect primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, blocking the exit tunnel for nascent polypeptides and preventing peptide bond formation.

Process

  1. Binding: Erythromycin binds specifically to the 23S rRNA component of the 50S ribosomal subunit.
  2. Inhibition: This binding inhibits translocation during protein synthesis, effectively halting bacterial growth and replication.

Data

  • Inhibition Constant (K_i): The binding affinity varies among different bacterial species but generally indicates strong interaction with ribosomal RNA.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white powder.
  • Odor: Odorless.
  • Taste: Bitter taste.

Chemical Properties

  • pH Stability: Erythromycin is stable in neutral pH but degrades rapidly in acidic conditions.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.
Applications

Erythromycin is widely used in clinical medicine for treating infections caused by susceptible organisms, including:

  • Respiratory tract infections (e.g., pneumonia)
  • Skin infections (e.g., acne)
  • Sexually transmitted infections (e.g., chlamydia)
  • As a prophylactic treatment before dental procedures in patients allergic to penicillin.

In addition to its therapeutic uses, erythromycin serves as a model compound in pharmaceutical research for developing new antibiotics and studying antibiotic resistance mechanisms.

This comprehensive overview highlights the significance of erythromycin in both clinical and research settings, reflecting its ongoing relevance in modern medicine.

Biosynthesis and Metabolic Engineering of Erythromycin

Enzymatic Pathways in Native Producers: Saccharopolyspora erythraea

Role of Cytochrome P450 Erythromycin F in Macrolide Ring Formation

Cytochrome P450 Erythromycin F (P450eryF) catalyzes the C-6 hydroxylation of 6-deoxyerythronolide B (6-dEB), the first committed step in erythromycin A biosynthesis. This monooxygenase reaction requires molecular oxygen and NADPH-dependent reductase partners for electron transfer. Structural studies reveal that P450eryF’s active site accommodates the macrolide ring through hydrophobic interactions, positioning C-6 for stereoselective hydroxylation [1] [4]. In the halophilic actinomycete Actinopolyspora erythraea YIM90600, a homolog (EryFAc) exhibits divergent activity, catalyzing C-6/C-18 epoxidation and C-14 hydroxylation to form erythronolide H—a novel aglycone not observed in Saccharopolyspora erythraea [1]. This functional divergence underscores the evolutionary plasticity of P450 enzymes in tailoring polyketide scaffolds.

Table 1: Tailoring Enzymes in Erythromycin Biosynthesis

EnzymeGeneReactionProduct
P450eryFeryFC-6 hydroxylationErythronolide B
EryKeryKC-12 hydroxylationErythronolide C
EryGeryGO-methylation3′-Methylmycarose
EryFAc (YIM90600)eryFAcC-6/C-18 epoxidation, C-14 OHErythronolide H

Modular Polyketide Synthase Architecture and Substrate Specificity

Erythromycin’s 14-membered macrolactone backbone is assembled by a 2.1-MDa modular polyketide synthase (PKS) complex comprising three multifunctional polypeptides: EryAⅠ (DEBS1), EryAⅡ (DEBS2), and EryAⅢ (DEBS3). Each polypeptide harbors 2–6 modules, with each module containing catalytic domains for substrate activation, elongation, and modification [4] [8]. Key domain functions include:

  • Ketosynthase (KS): Decarboxylative condensation of extender units
  • Acyltransferase (AT): Selective loading of (2S)-methylmalonyl-CoA
  • Acyl Carrier Protein (ACP): Shuttling of growing polyketide chain
  • Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER): β-carbon processing

Substrate specificity is governed primarily by the AT domain, which exclusively recruits methylmalonyl-CoA in 5 of 6 modules. Exceptionally, Module 5’s AT domain incorporates malonyl-CoA, introducing a methyl branch at C-2 [4]. The Saccharopolyspora erythraea NRRL23338 genome encodes 25 secondary metabolite clusters, but only the ery PKS produces erythromycin [8].

Table 2: Substrate Specificity in DEBS Modules

ModuleAT Domain Specificityβ-Carbon ProcessingPolyketide Product
1Methylmalonyl-CoAKR(3S)-5-hydroxy-3-methylvaleryl
2Methylmalonyl-CoAKR, DH, ER6-deoxyerythronolide B
3–6Methylmalonyl-CoA*VariableErythronolide B derivatives

*Module 5 AT incorporates malonyl-CoA.

Heterologous Biosynthesis Strategies

Reconstitution of Erythromycin Pathways in Escherichia coli

Heterologous erythromycin production in Escherichia coli requires reconstituting three systems:

  • Propionyl-CoA and (2S)-methylmalonyl-CoA biosynthesis: Engineered Escherichia coli strains express Streptomyces coelicolor propionyl-CoA carboxylase (PCC) or Rhizobium trifolii malonyl-CoA synthetase (MatB) to convert exogenous propionate/methylmalonate into activated extender units [2].
  • DEBS Expression: Codon-optimized DEBS genes are co-expressed with phosphopantetheinyl transferase for ACP activation.
  • Post-PKS tailoring: Escherichia coli lacks endogenous hydroxylases/glycosyltransferases, necessitating co-expression of eryF, eryK, and eryG [4].

Notably, Escherichia coli produced 6-deoxyerythronolide B titers reached 1.1 g/L using optimized propionyl-CoA pathways, but full conversion to erythromycin A remains inefficient due to poor activity of tailoring enzymes in this host [2].

CRISPR-Cas9-Mediated Genome Editing for Pathway Optimization

In Saccharopolyspora erythraea, CRISPR-Cas9 enables precise manipulations:

  • Gene deletions: Removal of competing pathways (e.g., actinorhodin cluster) redirects flux toward erythromycin precursors [10].
  • Promoter engineering: Replacement of native ery promoters with strong constitutive variants (e.g., ermEp) boosts DEBS expression 3.2-fold [7].
  • Regulator knockout: Disruption of bldD, a developmental regulator, enhances erythromycin yield by 40% despite its paradoxical repression of ery genes in wild-type strains [10].

The high-producing industrial strain Saccharopolyspora erythraea E3 harbors 584 single-nucleotide variants (SNVs) and 106 insertions/deletions versus wild-type NRRL23338. Key edits include amplification of the ery cluster and mutations in NADPH-generating genes [10].

Metabolic Flux Analysis in Industrial Fermentation

Precursor Engineering for Enhanced Erythromycin A Yield

Methylmalonyl-CoA availability limits erythromycin A biosynthesis. Strategies to augment precursor pools include:

  • Carboxylase overexpression: Expression of Propionibacterium freudenreichii methylmalonyl-CoA carboxyltransferase increases intracellular methylmalonyl-CoA 4.3-fold [7].
  • Glyoxylate shunt knockout: Deletion of isocitrate lyase (aceA) prevents carbon loss, redirecting succinate toward methylmalonyl-CoA [2].
  • Propionate uptake engineering: Heterologous expression of Salmonella enterica propionate permease (prpP) enhances propionyl-CoA flux 2.8-fold under propionate supplementation [2].

In high-density fermentations, dynamic flux analysis reveals that >68% of erythromycin carbon originates from glucose, while propionate contributes methyl branches [7].

NADPH Availability and Redox Balance in High-Density Cultures

Erythromycin biosynthesis consumes 14 NADPH molecules per erythromycin A molecule (7 for PKS assembly, 7 for hydroxylations). NADPH limitations arise in industrial bioreactors due to:

  • Oxygen gradients: Hypoxic zones reduce NADPH regeneration via oxidative phosphorylation.
  • Imbalanced cofactor demand: DEBS modules require NADPH-dependent ketoreduction, competing with tailoring enzymes [7].

Solutions include:

  • Pentose phosphate pathway (PPP) enhancement: Overexpression of glucose-6-phosphate dehydrogenase (zwf) increases NADPH supply 2.1-fold [7].
  • Transhydrogenase engineering: Expression of Pyrococcus furiosus soluble transhydrogenase shifts NADH→NADPH, improving erythromycin titers by 25% [7].
  • Catalase co-expression: katA overexpression mitigates oxidative stress from P450-mediated O₂ activation, sustaining cofactor recycling [5].

Table 3: NADPH-Generating Enzymes in Engineered Strains

EnzymeSourceNADPH IncreaseErythromycin Titer Change
Glucose-6-phosphate dehydrogenaseSaccharopolyspora erythraea2.1-fold+33%
Malic enzymeCorynebacterium glutamicum1.8-fold+21%
Soluble transhydrogenasePyrococcus furiosus1.4-fold+25%

Properties

CAS Number

5442-22-8

Product Name

Erythromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO13

Molecular Weight

733.9 g/mol

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N

Solubility

Soluble in water at 2mg/ml
WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/
WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/
FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate
Very soluble in acetone, ethyl ether, ethanol, chloroform
Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate
Solubility in water: approx 2 mg/ML
4.59e-01 g/L

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.